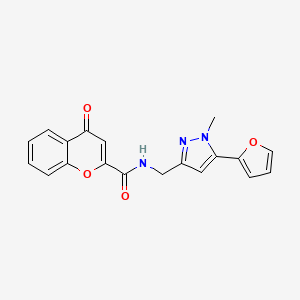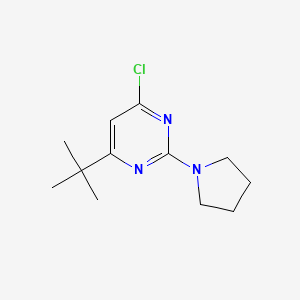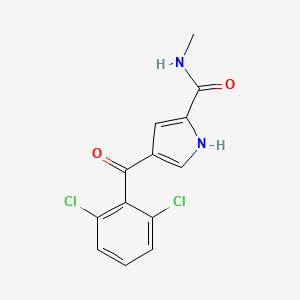
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also includes a pyrazole ring, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyrazole ring is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Further analysis would require more specific data or computational modeling.Chemical Reactions Analysis
Again, without specific studies or data on this exact compound, it’s difficult to provide a detailed analysis of its chemical reactions. Furan derivatives are known to participate in a variety of chemical reactions , but the exact reactions this compound would undergo depend on many factors including the reaction conditions and the presence of other compounds.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
This compound is part of a broader class of chemicals that are synthesized for their unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. For example, compounds with a similar structure have been synthesized, exhibiting extensive hydrogen-bonding interactions and unique dihedral angles, which might suggest applications in the design of new pharmaceuticals or materials with specific optical or electronic properties (Zhao & Zhou, 2009).
Chemical Transformations and Reactions
Research has detailed the synthesis and transformations of related compounds, providing insights into their chemical behavior and potential for creating new substances. For instance, the synthesis and some transformations of furan- and pyrazole-containing compounds have been explored, revealing pathways for producing various derivatives with potential pharmaceutical applications (El’chaninov et al., 2018).
Metal Complex Formation
Novel metal complexes using structurally similar ligands have been synthesized, demonstrating the potential of such compounds in catalysis, material science, and as models for studying metal-ligand interactions. The synthesis of copper(II), cobalt(II), and nickel(II) complexes with related ligands highlights their versatility and potential applications in developing new catalysts or materials with unique properties (Myannik et al., 2018).
Biological Applications
The synthesis and evaluation of related compounds for biological activities, such as antimicrobial and antifungal properties, suggest potential applications in developing new therapeutic agents. For example, the synthesis and biological evaluation of naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus have shown promising effects against bacteria and fungi, indicating the potential for new drug development (El-Wahab et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-22-14(17-7-4-8-25-17)9-12(21-22)11-20-19(24)18-10-15(23)13-5-2-3-6-16(13)26-18/h2-10H,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUUYFZRUKOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2639973.png)
![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639976.png)


![cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2639984.png)


![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2639988.png)
![ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2639990.png)
![3-[(4-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2639991.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B2639993.png)